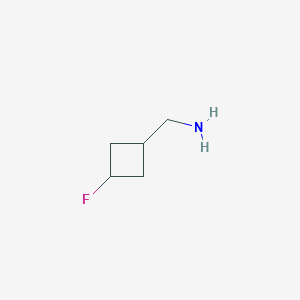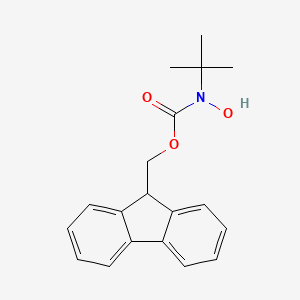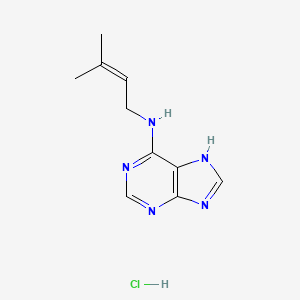![molecular formula C33H35ClN4O6 B12341345 3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride](/img/structure/B12341345.png)
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biliverdin hydrochloride is a green bile pigment produced from the oxidation of heme in a reaction catalyzed by heme oxygenase. It is an intermediate in the catabolic pathway of heme, which is subsequently reduced to bilirubin by biliverdin reductase. Biliverdin hydrochloride has significant biological functions, including antioxidant, anti-inflammatory, and immune response inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biliverdin hydrochloride can be synthesized through the biotransformation of exogenous heme using recombinant yeast cells expressing heme oxygenase . The heme oxygenase-1 gene from Arabidopsis thaliana is recombined into Pichia pastoris cells, which are then used to convert heme chloride into biliverdin. The optimal conditions for this biotransformation include a specific concentration of methanol as an inducer, a controlled pH of the medium, and the presence of sorbitol .
Industrial Production Methods
In industrial settings, biliverdin hydrochloride can be produced using recombinant Escherichia coli strains expressing cyanobacterial heme oxygenase genes. These strains are optimized for high yield production in batch and fed-batch bioreactor cultures. The production process involves the use of lactose and glycerol to support consistent biliverdin production .
Chemical Reactions Analysis
Types of Reactions
Biliverdin hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The primary reaction is the reduction of biliverdin to bilirubin by biliverdin reductase .
Common Reagents and Conditions
The reduction of biliverdin to bilirubin typically involves the use of NADPH as a reducing agent. The reaction is catalyzed by biliverdin reductase under physiological conditions .
Major Products Formed
The major product formed from the reduction of biliverdin hydrochloride is bilirubin, a potent endogenous antioxidant .
Scientific Research Applications
Biliverdin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the detection and quantification of bile pigments.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Mechanism of Action
Biliverdin hydrochloride exerts its effects primarily through its interaction with heme oxygenase and biliverdin reductase. It regulates the cellular heme degradation process by inhibiting substrates from binding to the catalytic site of heme oxygenase . The conversion of biliverdin to bilirubin by biliverdin reductase is crucial for its antioxidant and anti-inflammatory activities .
Comparison with Similar Compounds
Biliverdin hydrochloride is unique compared to other bile pigments due to its specific role in heme metabolism and its potent biological activities. Similar compounds include:
Bilirubin: The reduced form of biliverdin, known for its antioxidant properties.
Protoporphyrin: Another heme degradation product with antioxidant activities.
Verdoheme: An intermediate in the heme degradation pathway, less studied compared to biliverdin and bilirubin.
Biliverdin hydrochloride stands out due to its high selectivity in enzymatic reactions and its significant therapeutic potential.
Properties
Molecular Formula |
C33H35ClN4O6 |
|---|---|
Molecular Weight |
619.1 g/mol |
IUPAC Name |
3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-1-ium-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid;chloride |
InChI |
InChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13-,27-14+,28-15+; |
InChI Key |
OZCVSEGCSGTCIO-FVHLCMSXSA-N |
Isomeric SMILES |
CC\1=C(/C(=C\C2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/N/C1=C\C4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |
Canonical SMILES |
CC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=[NH+]C(=O)C(=C4C)C=C)CCC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)
![3-Chloro-5-fluorobenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12341277.png)

![3-[18-(2-Carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12341290.png)

![N-[(E)-3-[4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B12341301.png)
![1-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea](/img/structure/B12341302.png)



![(E)-[({[(3,4-difluorophenyl)methyl]sulfanyl}methanimidoyl)amino][(thiophen-2-yl)methylidene]amine hydrobromide](/img/structure/B12341334.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[1-(3-fluorophenyl)ethyl]-](/img/structure/B12341339.png)
![Acetamide,N-[1-(2,5-dichlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-](/img/structure/B12341341.png)
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoyl cyanide](/img/structure/B12341349.png)
